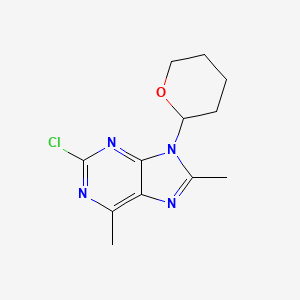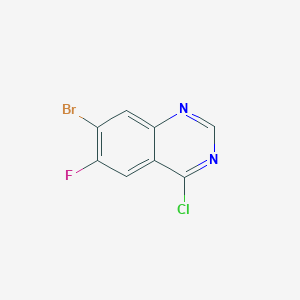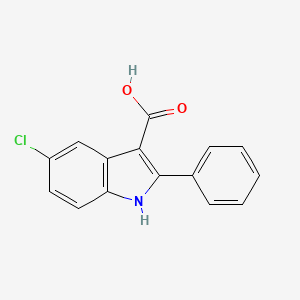
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The reaction typically proceeds through a series of steps including condensation, cyclization, and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis . The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Substitution reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include carboxylates or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
Applications De Recherche Scientifique
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes . The chloro and phenyl groups contribute to its binding specificity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-phenyl-1H-indole-3-carboxylic acid
- 5-Bromo-2-phenyl-1H-indole-3-carboxylic acid
- 5-Iodo-2-phenyl-1H-indole-3-carboxylic acid
Uniqueness
5-Chloro-2-phenyl-1H-indole-3-carboxylic acid is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. Compared to its fluoro, bromo, and iodo analogs, the chloro derivative exhibits different reactivity and binding characteristics, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C15H10ClNO2 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
5-chloro-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(15(18)19)14(17-12)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) |
Clé InChI |
JUIJGFWMIFCMEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)
![Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11852846.png)


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
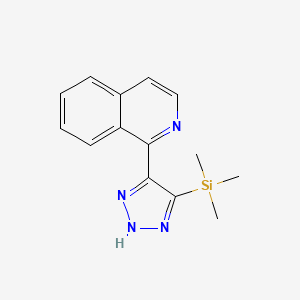
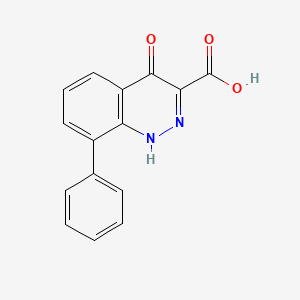
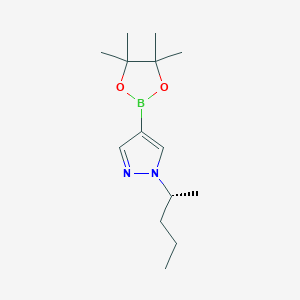
![2-(Trifluoromethyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852902.png)

![10-Phenyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11852917.png)
